4-Bromo-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-Bromo-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is an organic compound with the molecular formula C9H10BrNO3S. This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves the bromination of N-(2-hydroxyethyl)-2-methylbenzenesulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical bromination methods can also be employed to minimize waste and improve the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 4-Bromo-N-(2-carboxyethyl)-2-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxyethyl)-2-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
- 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide
- 4-Bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
- 4-Bromo-N-(2-hydroxyethyl)benzenecarbothioamide
Comparison: 4-Bromo-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-7-6-8(10)2-3-9(7)15(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURHWCWPZOTFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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